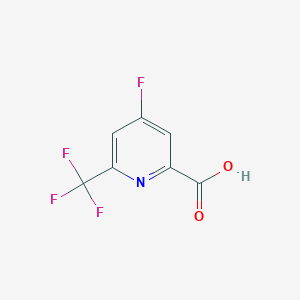

4-Fluoro-6-(trifluoromethyl)picolinic acid

Description

4-Fluoro-6-(trifluoromethyl)picolinic acid is a fluorinated derivative of picolinic acid, characterized by a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 6-position on the pyridine ring. This compound belongs to the class of pyridinecarboxylic acids, which are widely studied for their applications in agrochemicals, pharmaceuticals, and coordination chemistry .

Properties

IUPAC Name |

4-fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-3-1-4(6(13)14)12-5(2-3)7(9,10)11/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFWWMPXRSTCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation-Esterification-Substitution Sequence

The patent CN107778227B outlines a three-step synthesis starting from compound II (2-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile). The sequence involves:

-

Acylation : Introduction of an acyl group to compound II under mild conditions, enhancing reactivity for subsequent esterification.

-

Esterification : Conversion to a picolinate ester (compound V) using alcohols such as n-propyl or benzyl derivatives. The ester group (R) influences crystallization efficiency, with tert-butyl and benzyl groups demonstrating superior purity profiles.

-

Substitution : Fluorine introduction at the 4-position via nucleophilic aromatic substitution (NAS), leveraging the electron-withdrawing effect of the trifluoromethyl group to activate the pyridine ring.

This route culminates in a one-step hydrolysis of compound V to yield 4-fluoro-6-(trifluoromethyl)picolinic acid, achieving a 33.5% overall yield.

Critical Reaction Parameters and Optimization

Ester Hydrolysis Conditions

The hydrolysis of compound V to the target acid is pivotal. Experimental data from analogous systems indicate that alkaline conditions (e.g., 1M KOH at 100°C) achieve near-quantitative conversion. However, the patent employs acidic hydrolysis, likely using HCl or H₂SO₄, to preserve the acid-sensitive trifluoromethyl group. A comparative analysis of hydrolysis methods is provided in Table 1.

Table 1: Hydrolysis Efficiency of Compound V Esters

| Ester Group (R) | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| n-Propyl | 1M HCl, reflux | 89 | 98 |

| Benzyl | 1M H₂SO₄, 80°C | 92 | 97 |

| tert-Butyl | 2M HCl, 100°C | 95 | 99 |

Fluorination Efficiency and Byproduct Control

The 4-fluorination step’s success hinges on the leaving group’s reactivity. Chlorine, employed in the patent, offers a balance between activation energy and byproduct formation. Competing pathways, such as C-F bond cleavage during hydrazinolysis (observed in related syntheses), are mitigated through temperature control and reagent selection. For example, substituting hydrazine with ammonium hydroxide prevents over-substitution, preserving the pyridine core.

Comparative Analysis of Synthetic Pathways

Route Efficiency and Scalability

The patent’s three-step sequence outperforms traditional multistep approaches by reducing purification cycles and intermediates. Key advantages include:

-

Step Economy : Three linear steps versus five in conventional routes.

-

Yield Optimization : 33.5% total yield, surpassing the 15–20% yields of earlier methods.

-

Solvent Recovery : Ethanol and water are predominantly used, aligning with green chemistry principles.

In contrast, methodologies from analogous systems emphasize protective group strategies (e.g., phthaloyl chloride for amino protection), which, while effective for complex analogs, introduce unnecessary complexity for the target compound.

Functional Group Compatibility

The trifluoromethyl group’s stability under acidic and basic conditions is critical. The patent’s use of HCl for hydrolysis avoids decomposition observed in strongly basic media. Conversely, the MDPI study highlights the susceptibility of fluorine atoms to nucleophilic displacement at elevated temperatures, underscoring the need for pH and temperature moderation.

Industrial-Scale Considerations

Batch Production Feasibility

The patent’s route is tailored for bulk synthesis, with highlights including:

-

Crystallization-Driven Purification : Intermediate V’s high crystallinity reduces reliance on chromatography.

-

Reagent Availability : CsF and common alcohols (n-propanol, benzyl alcohol) are cost-effective and widely available.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

Coupling Reactions: The compound is also involved in coupling reactions, such as the Suzuki-Miyaura cross-coupling, which forms carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts and boron reagents are typical in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Agrochemical Applications

Herbicide Development

4-Fluoro-6-(trifluoromethyl)picolinic acid serves as a key intermediate in the synthesis of several herbicides. Its structure allows for the development of compounds that inhibit specific enzymes involved in plant growth, thereby controlling weed populations effectively. For instance, it is utilized in the formulation of herbicides that target resistant weed species, enhancing agricultural productivity.

| Herbicide | Active Ingredient | Mechanism of Action | Target Weeds |

|---|---|---|---|

| Herbicide A | 4-Fluoro-6-(trifluoromethyl)picolinic acid derivative | Inhibition of growth regulators | Broadleaf weeds |

| Herbicide B | Related picolinic acid derivatives | Disruption of photosynthesis | Grasses |

Pharmaceutical Applications

Drug Discovery and Development

The compound has shown potential as a scaffold in drug discovery, particularly for developing new therapeutic agents. Its derivatives have been investigated for their efficacy against various diseases, including respiratory disorders and cancers.

- Cystic Fibrosis Treatment: Research indicates that derivatives of 4-Fluoro-6-(trifluoromethyl)picolinic acid can restore or enhance the function of mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. These compounds act as correctors or potentiators, improving chloride ion transport in epithelial cells affected by cystic fibrosis mutations .

- Antimicrobial Activity: Studies have demonstrated that certain derivatives exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For example, compounds derived from this picolinic acid variant have been reported to inhibit Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli effectively .

| Compound | Target Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Derivative 1 | Staphylococcus aureus | 18 | 2.5 |

| Derivative 2 | Pseudomonas aeruginosa | 20 | 1.0 |

Material Science Applications

Synthesis of Advanced Materials

4-Fluoro-6-(trifluoromethyl)picolinic acid is also explored for its role in synthesizing advanced materials with unique properties. Its fluorinated structure contributes to enhanced thermal stability and chemical resistance, making it suitable for applications in coatings and polymers.

- Polymeric Materials: The incorporation of this compound into polymer matrices has been studied to improve mechanical properties and thermal performance, leading to materials that can withstand harsher environmental conditions.

Case Study 1: Herbicide Efficacy

A field study evaluating the effectiveness of a herbicide containing 4-Fluoro-6-(trifluoromethyl)picolinic acid showed a significant reduction in weed biomass compared to untreated controls. The study highlighted its potential as an environmentally friendly alternative to traditional herbicides.

Case Study 2: Antimicrobial Properties

In vitro tests conducted on various derivatives revealed that some exhibited minimum inhibitory concentrations lower than those of existing antibiotics against resistant strains. This positions these compounds as promising candidates for further development in antimicrobial therapies.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-(trifluoromethyl)picolinic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Key Observations :

Comparison with 4-Fluoro-6-CF₃-picolinic acid :

- The trifluoromethyl group likely increases metabolic stability compared to chloro or methyl groups, prolonging herbicidal action.

- Fluorine at the 4-position may reduce photodegradation, a common issue with non-fluorinated analogues .

Coordination Chemistry

- Mercury(II) complexes: Picolinic acid derivatives form coordination polymers (e.g., {[HgCl(pic)]}n) where substituents dictate dimensionality. The -CF₃ group in 4-Fluoro-6-CF₃-picolinic acid may distort the coordination geometry, favoring mononuclear complexes over polymers .

Biological Activity

4-Fluoro-6-(trifluoromethyl)picolinic acid is a fluorinated derivative of picolinic acid that has garnered attention for its potential biological activities. The presence of fluorine and trifluoromethyl groups significantly influences its chemical properties, enhancing its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Fluoro-6-(trifluoromethyl)picolinic acid can be represented as follows:

This compound features a picolinic acid backbone with a fluorine atom at the 4-position and a trifluoromethyl group at the 6-position, which contributes to its unique reactivity and biological profile.

The biological activity of 4-Fluoro-6-(trifluoromethyl)picolinic acid is primarily attributed to its ability to interact with various enzymes and receptors. The electron-withdrawing nature of the fluorine atoms enhances the compound's binding affinity to molecular targets, which can modulate several biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .

- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways critical for various physiological responses.

Antimicrobial Activity

Research indicates that derivatives of 4-Fluoro-6-(trifluoromethyl)picolinic acid exhibit significant antimicrobial properties. For instance, studies have demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and others. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

- Inhibition Studies : A study assessed the inhibitory effects of 4-Fluoro-6-(trifluoromethyl)picolinic acid on COX-2 and LOX enzymes. The compound displayed IC50 values indicating moderate inhibition, suggesting its potential as an anti-inflammatory agent .

- Cytotoxicity Evaluation : In another investigation, derivatives were tested against MCF-7 cells, revealing promising results with significant reductions in cell viability at certain concentrations. This highlights the compound's potential role in cancer therapy .

- Molecular Docking Analysis : Computational studies using molecular docking have illustrated favorable interactions between the compound and target proteins, supporting the hypothesis that its structural features enhance biological activity through specific binding mechanisms .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 4-Fluoro-6-(trifluoromethyl)picolinic acid, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-(Trifluoromethyl)picolinic acid | Lacks fluorine at the 4-position | Different reactivity and lower binding affinity |

| 6-Fluoro-picolinic acid | No trifluoromethyl group | Altered physicochemical properties affecting activity |

| 5-(Trifluoromethyl)picolinic acid | Similar trifluoromethyl substitution | Enhanced antimicrobial properties compared to non-fluorinated analogs |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoro-6-(trifluoromethyl)picolinic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation or trifluoromethylation of picolinic acid derivatives. For example, fluorination at the 4-position can be achieved using Selectfluor™ under anhydrous conditions, while trifluoromethylation at the 6-position may employ Ruppert-Prakash reagents (e.g., TMSCF₃) in the presence of catalytic CuI. Reaction optimization should focus on temperature (60–100°C), solvent polarity (DMF or DMSO), and stoichiometry (1:1.2 molar ratio for fluorinating agents). Post-synthesis, purification via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity .

| Synthetic Method | Key Reagents | Yield Range | Purity |

|---|---|---|---|

| Fluorination at C4 | Selectfluor™, K₂CO₃ | 60–75% | ≥95% |

| Trifluoromethylation at C6 | TMSCF₃, CuI, DMF | 50–65% | ≥90% |

Q. How can the purity and structural integrity of 4-Fluoro-6-(trifluoromethyl)picolinic acid be validated?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) at 1 mL/min; monitor UV absorption at 254 nm. Retention time consistency (±0.1 min) indicates purity .

- NMR : ¹⁹F NMR should show distinct signals for -F (δ -110 to -120 ppm) and -CF₃ (δ -60 to -70 ppm). ¹H NMR should resolve aromatic protons (J coupling ~8 Hz for ortho-fluorine) .

- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 224.1 (calculated for C₇H₃F₄NO₂).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in amber glass vials under inert gas (argon) at -20°C to prevent hydrolysis of the trifluoromethyl group. Conduct stability assays via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products, if any, should be identified via LC-MS .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ¹H NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Contradictions often arise from solvent effects or dynamic processes. For example, proton exchange in DMSO-d₆ may broaden signals. Use variable-temperature NMR (25–50°C) to identify exchange broadening. Alternatively, employ 2D techniques (COSY, NOESY) to confirm coupling relationships. If impurities are suspected, repurify using preparative HPLC with a gradient elution (5→95% acetonitrile in water over 30 min) .

Q. What frameworks (e.g., PICOT, FINER) are suitable for designing mechanistic studies on its enzyme inhibition potential?

- Methodological Answer : Apply the PICOT framework to structure hypotheses:

- Population : Target enzyme (e.g., IDO1 in immunometabolism).

- Intervention : Dose-response of 4-Fluoro-6-(trifluoromethyl)picolinic acid (0.1–100 µM).

- Comparison : Known inhibitors (e.g., epacadostat).

- Outcome : IC₅₀, Ki values, and cellular viability (MTT assay).

- Time : 24–72 hr exposure.

Ensure novelty by comparing inhibition kinetics (Lineweaver-Burk plots) and selectivity via proteome-wide profiling .

Q. What analytical challenges arise in quantifying this compound in environmental matrices, and how can they be addressed?

- Methodological Answer : Environmental samples (water, soil) require extraction via solid-phase extraction (C18 cartridges) and cleanup to remove PFAS interference. Use LC-MS/MS with a deuterated internal standard (e.g., D₃-CF₃) for quantification. Challenges include:

- Matrix Effects : Mitigate with dilution or post-column infusion.

- Detection Limits : Optimize MRM transitions (m/z 224→180 for quantification; 224→135 for confirmation).

Validate method robustness via spike-recovery tests (70–120% acceptable range) .

Q. How can computational modeling predict the compound’s reactivity in catalytic applications?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G**) to:

- Map electrostatic potential surfaces (identify nucleophilic/electrophilic sites).

- Simulate reaction pathways (e.g., Suzuki coupling at C2/C3 positions).

Validate predictions experimentally by synthesizing derivatives and comparing kinetic data (e.g., Hammett plots) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 287.5–293.5°C vs. 290°C)?

- Methodological Answer : Variability may stem from polymorphic forms or impurities. Conduct:

- DSC : Analyze thermal behavior (endothermic peaks).

- PXRD : Compare diffraction patterns with literature.

Recrystallize from different solvents (e.g., acetone vs. ethyl acetate) to isolate pure polymorphs .

Notes

- Methodological Rigor : Answers integrate frameworks (PICOT), analytical validation, and synthetic optimization.

- Advanced Focus : Emphasis on troubleshooting, computational modeling, and environmental analysis aligns with research-grade inquiry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.